

Application Notes and Protocols: SAR-20347

Treatment for NK-92 Cell Lines

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Compound of Interest

Compound Name: SAR-20347

Cat. No.: B610684

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, demonstrating potent cytotoxic activity against malignant and virally infected cells. The NK-92 cell line, derived from a patient with non-Hodgkin's lymphoma, is a widely used model for studying NK cell biology and for developing NK cell-based immunotherapies. The activity of NK cells is tightly regulated by a variety of cytokines, with Interleukin-12 (IL-12) playing a key role in enhancing their cytotoxic function and inducing the production of interferon-gamma (IFN- γ). The signaling cascade initiated by IL-12 is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

SAR-20347 is a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family of non-receptor tyrosine kinases. TYK2 is critically involved in the signaling pathways of several cytokines, including IL-12. By inhibiting TYK2, **SAR-20347** can modulate the downstream signaling events, thereby affecting the function of immune cells like NK-92. These application notes provide detailed protocols for treating NK-92 cells with **SAR-20347** and assessing its effects on cell viability, apoptosis, and key effector functions.

Mechanism of Action of SAR-20347 in NK-92 Cells

SAR-20347 is a selective inhibitor of TYK2, with reported IC₅₀ values of 0.6 nM, 23 nM, 26 nM, and 41 nM for TYK2, JAK1, JAK2, and JAK3, respectively. In NK-92 cells, the binding of IL-12

to its receptor activates receptor-associated TYK2 and JAK2. This activation leads to the phosphorylation and activation of STAT4. Phosphorylated STAT4 then dimerizes, translocates to the nucleus, and induces the transcription of target genes, including IFN- γ , which is a critical cytokine for anti-tumor immunity.

SAR-20347, by inhibiting TYK2, blocks the IL-12-mediated phosphorylation of STAT4 in NK-92 cells, with a reported IC₅₀ of 126 nM.^[1] This inhibition leads to a dose-dependent reduction in IFN- γ production by NK-92 cells stimulated with IL-12.^[1]

Data Presentation

The following table summarizes the known quantitative data for **SAR-20347** and provides a template for presenting experimental results obtained using the protocols described below.

Parameter	SAR-20347 Concentration	Result	Reference/Experiment
IC50 vs. JAK Kinases	[1]		
TYK2	0.6 nM		
JAK1	23 nM		
JAK2	26 nM		
JAK3	41 nM		
IL-12-mediated STAT4 Phosphorylation Inhibition in NK-92 cells	IC50 = 126 nM	[1]	
NK-92 Cell Viability (e.g., 72h treatment)	(e.g., 0.1, 1, 10, 100, 1000 nM)	e.g., % viability	Viability Assay Protocol
NK-92 Cell Apoptosis (e.g., 48h treatment)	(e.g., 0.1, 1, 10, 100, 1000 nM)	e.g., % apoptotic cells	Apoptosis Assay Protocol
Perforin Expression in NK-92 cells (e.g., 24h treatment)	(e.g., 0.1, 1, 10, 100, 1000 nM)	e.g., Mean Fluorescence Intensity	Effector Molecule Expression Protocol
Granzyme B Expression in NK-92 cells (e.g., 24h treatment)	(e.g., 0.1, 1, 10, 100, 1000 nM)	e.g., Mean Fluorescence Intensity	Effector Molecule Expression Protocol
NK-92 Cytotoxicity against K562 target cells (e.g., 4h assay)	(e.g., 100 nM)	e.g., % specific lysis	Cytotoxicity Assay Protocol

Experimental Protocols

NK-92 Cell Culture

The NK-92 cell line is dependent on IL-2 for its growth and proliferation.

Materials:

- NK-92 cells
- Alpha Minimum Essential Medium (α -MEM) without ribonucleosides and deoxyribonucleosides
- Fetal Bovine Serum (FBS), heat-inactivated
- Horse Serum, heat-inactivated
- 2-Mercaptoethanol
- Recombinant human IL-2
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)

Complete Growth Medium:

- α -MEM supplemented with:
 - 12.5% FBS
 - 12.5% Horse Serum
 - 0.2 mM inositol
 - 0.1 mM 2-mercaptoethanol
 - 0.02 mM folic acid
 - 100-200 U/mL recombinant human IL-2
 - 1% Penicillin-Streptomycin

Procedure:

- Culture NK-92 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
- Maintain the cell density between 2×10^5 and 1×10^6 cells/mL.
- Change the medium every 2-3 days by centrifuging the cells at 100-200 x g for 5-10 minutes and resuspending the cell pellet in fresh, pre-warmed complete growth medium.
- For passaging, split the cell suspension to a density of $2-3 \times 10^5$ cells/mL.

SAR-20347 Treatment Protocol

Materials:

- NK-92 cells in logarithmic growth phase
- Complete growth medium
- **SAR-20347** (stock solution in DMSO)
- Recombinant human IL-12 (for stimulation experiments)
- Sterile microcentrifuge tubes and multi-well plates

Procedure:

- Prepare a stock solution of **SAR-20347** in sterile DMSO (e.g., 10 mM). Store at -20°C.
- On the day of the experiment, dilute the **SAR-20347** stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
- Seed NK-92 cells in multi-well plates at the required density for the specific assay.
- Add the diluted **SAR-20347** to the wells.
- For experiments investigating the effect on IL-12 signaling, add recombinant human IL-12 to the appropriate wells at a final concentration of 10-20 ng/mL.

- Incubate the cells for the desired duration as specified in the individual assay protocols.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of **SAR-20347** on the metabolic activity of NK-92 cells as an indicator of cell viability.

Materials:

- NK-92 cells treated with **SAR-20347**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom plates
- Microplate reader

Procedure:

- Seed 1×10^4 NK-92 cells per well in a 96-well plate in 100 μ L of complete growth medium.
- Treat the cells with various concentrations of **SAR-20347** (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following **SAR-20347** treatment.

Materials:

- NK-92 cells treated with **SAR-20347**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed 5×10^5 NK-92 cells per well in a 6-well plate and treat with **SAR-20347** for the desired time (e.g., 24 or 48 hours).
- Harvest the cells by centrifugation (300 x g for 5 minutes) and wash once with cold PBS.
- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Live cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
 - Necrotic cells: Annexin V-negative, PI-positive

Effector Molecule Expression (Intracellular Staining for Perforin and Granzyme B)

This protocol measures the intracellular levels of the cytotoxic proteins perforin and granzyme B.

Materials:

- NK-92 cells treated with **SAR-20347**
- Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
- Permeabilization/Wash buffer
- Fluorochrome-conjugated anti-human Perforin and anti-human Granzyme B antibodies
- Isotype control antibodies
- Flow cytometer

Procedure:

- Treat NK-92 cells with **SAR-20347** as described above for a specified duration (e.g., 24 hours).
- Harvest and wash the cells with PBS.
- Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
- Wash the cells with permeabilization/wash buffer.
- Incubate the cells with fluorochrome-conjugated anti-perforin, anti-granzyme B, or isotype control antibodies for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization/wash buffer.
- Resuspend the cells in staining buffer and analyze by flow cytometry.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of **SAR-20347**-treated NK-92 cells to lyse target cells.

Materials:

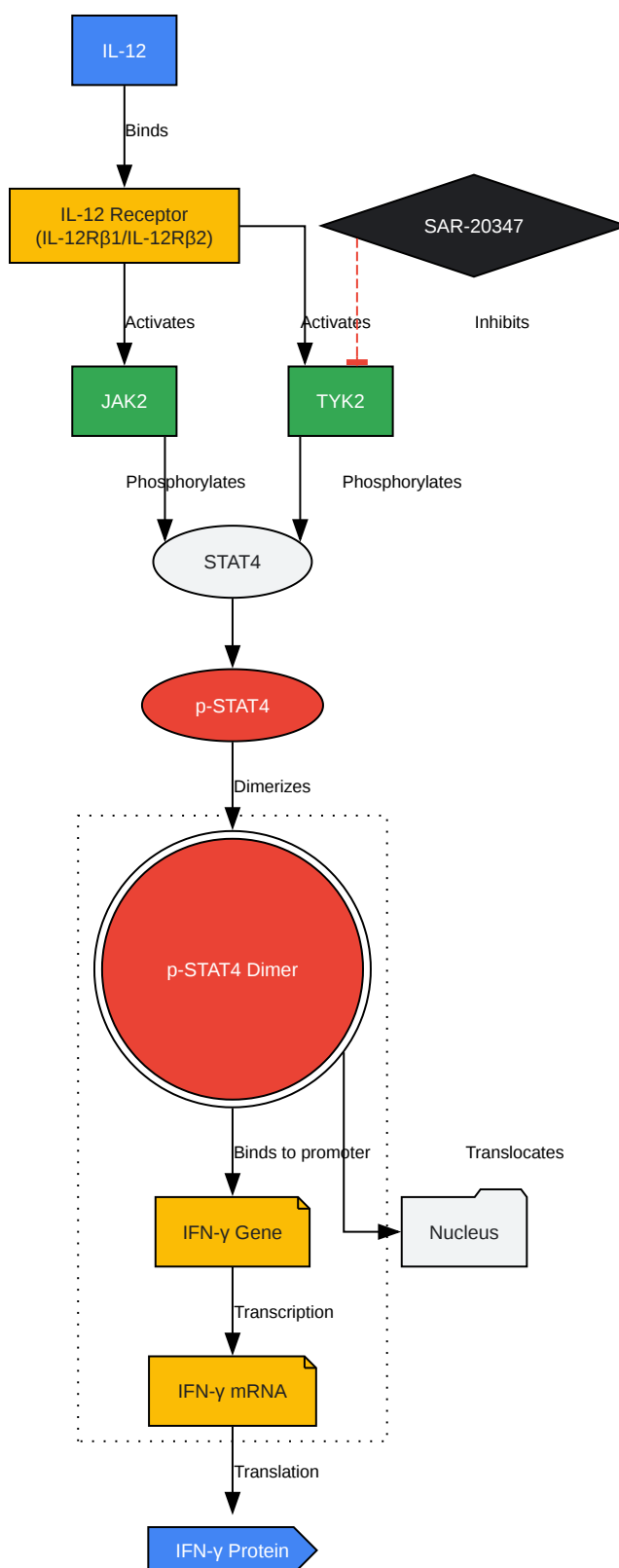
- **SAR-20347**-treated NK-92 cells (effector cells)
- Target cells (e.g., K562, a classic NK cell target)
- Calcein-AM
- Complete RPMI-1640 medium
- 96-well V-bottom plates
- Fluorescence plate reader

Procedure:

- Treat NK-92 cells with the desired concentration of **SAR-20347** for a predetermined time (e.g., 4-24 hours).
- Label the target cells (K562) with Calcein-AM (e.g., 5 μ M) for 30 minutes at 37°C.
- Wash the labeled target cells twice to remove excess dye.
- Plate the labeled target cells in a 96-well V-bottom plate at 1×10^4 cells/well.
- Add the **SAR-20347**-treated NK-92 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
- Prepare control wells:
 - Spontaneous release: Target cells with medium only.
 - Maximum release: Target cells with 2% Triton X-100.

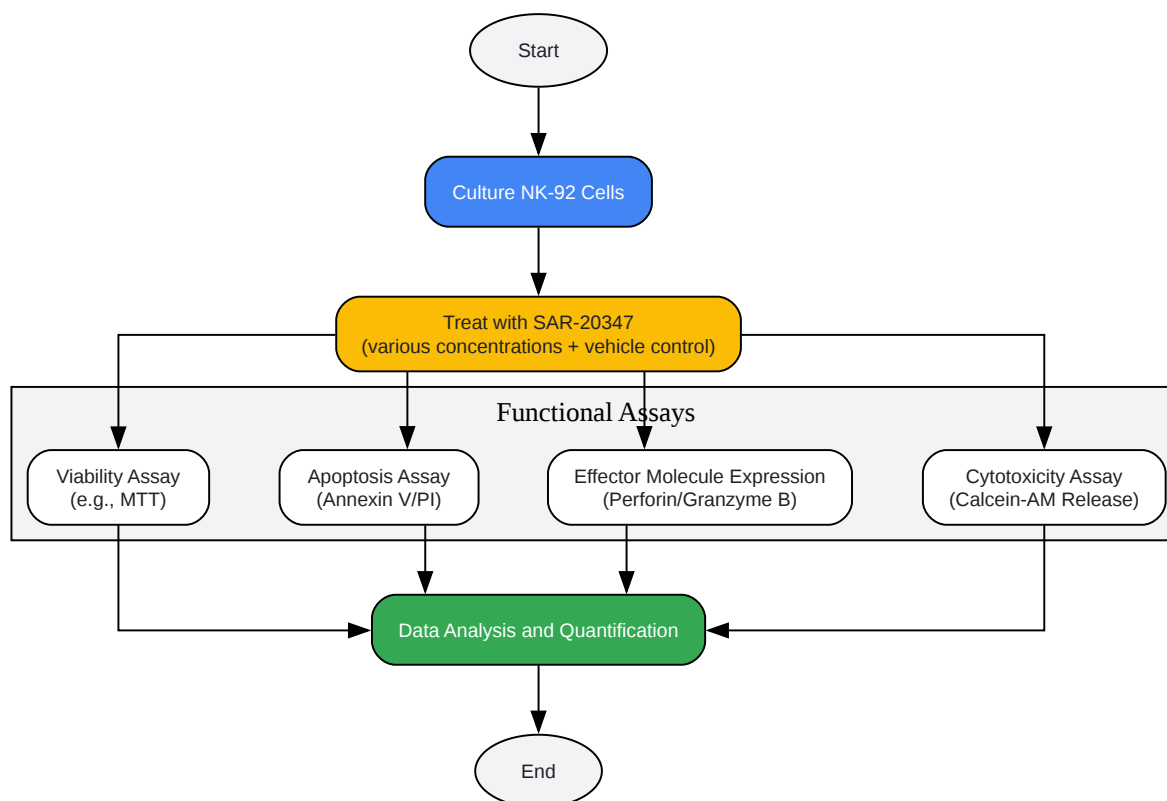
- Centrifuge the plate at 50 x g for 1 minute to initiate cell contact and incubate for 4 hours at 37°C.
- Centrifuge the plate at 200 x g for 5 minutes.
- Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
- Measure the fluorescence of the released Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
- Calculate the percentage of specific lysis using the formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$$

Mandatory Visualizations



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Caption: IL-12 signaling pathway in NK-92 cells and the inhibitory action of **SAR-20347**.



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Caption: Experimental workflow for evaluating the effects of **SAR-20347** on NK-92 cells.

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References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]

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